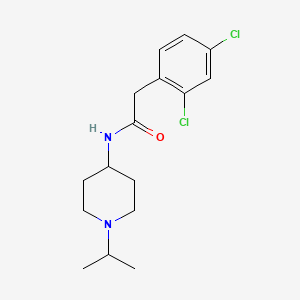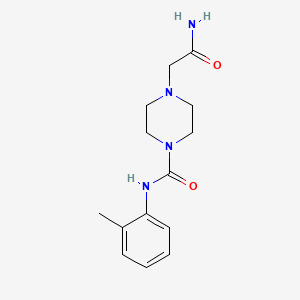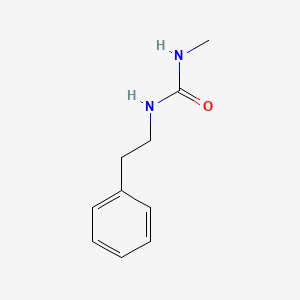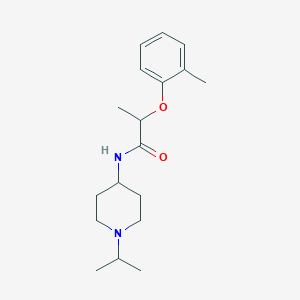
2,3-bis(butylsulfinyl)propyl 4-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-bis(butylsulfinyl)propyl 4-methylbenzoate is a chemical compound that has been extensively studied for its scientific research applications. It is a chiral sulfoxide that has shown promising results in various research fields, including organic synthesis, catalysis, and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 2,3-bis(butylsulfinyl)propyl 4-methylbenzoate is not fully understood. However, it is believed to act as a chiral auxiliary by stabilizing the transition state of the reaction, leading to the formation of chiral products with high enantioselectivity. In catalysis, it acts as a ligand by coordinating with the metal center, enhancing the reactivity and selectivity of the reaction.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2,3-bis(butylsulfinyl)propyl 4-methylbenzoate. However, it has been reported to be non-toxic and non-carcinogenic, making it a safe compound for laboratory experiments. It has also been reported to have low solubility in water, which may limit its use in certain applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,3-bis(butylsulfinyl)propyl 4-methylbenzoate is its high enantioselectivity in asymmetric synthesis, which can lead to the formation of chiral compounds with high purity. It is also a relatively stable compound, making it easy to handle in laboratory experiments. However, its low solubility in water can limit its use in certain applications, and its high cost may be a limitation for some researchers.
Direcciones Futuras
There are several future directions for the research on 2,3-bis(butylsulfinyl)propyl 4-methylbenzoate. One direction is to explore its potential as a chiral auxiliary in other asymmetric reactions. Another direction is to investigate its use as a ligand in other catalytic reactions. Additionally, its potential as a building block in medicinal chemistry should be further explored to identify potential drugs for the treatment of various diseases. Finally, efforts should be made to develop more efficient and cost-effective synthesis methods for 2,3-bis(butylsulfinyl)propyl 4-methylbenzoate.
Conclusion:
In conclusion, 2,3-bis(butylsulfinyl)propyl 4-methylbenzoate is a promising compound that has shown potential in various scientific research applications. Its high enantioselectivity in asymmetric synthesis and its use as a ligand in catalysis make it a valuable compound for researchers in these fields. Further research is needed to fully understand its mechanism of action and to explore its potential in other applications.
Métodos De Síntesis
The synthesis of 2,3-bis(butylsulfinyl)propyl 4-methylbenzoate involves the reaction of 4-methylbenzoyl chloride with 2,3-bis(butylsulfinyl)propyl lithium. The reaction is carried out in anhydrous ether at low temperature, and the product is obtained after purification by column chromatography. The yield of the product is typically around 70-80%, and the purity can be confirmed by NMR and IR spectroscopy.
Aplicaciones Científicas De Investigación
2,3-bis(butylsulfinyl)propyl 4-methylbenzoate has been widely used in scientific research due to its unique properties. It has been used as a chiral auxiliary in asymmetric synthesis, as a ligand in catalysis, and as a building block in medicinal chemistry. In asymmetric synthesis, it has been used to synthesize chiral compounds with high enantioselectivity. In catalysis, it has been used as a ligand in palladium-catalyzed cross-coupling reactions. In medicinal chemistry, it has been used to synthesize potential drugs for the treatment of cancer, Alzheimer's disease, and other diseases.
Propiedades
IUPAC Name |
2,3-bis(butylsulfinyl)propyl 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O4S2/c1-4-6-12-24(21)15-18(25(22)13-7-5-2)14-23-19(20)17-10-8-16(3)9-11-17/h8-11,18H,4-7,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNBRTFYPIRIEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)CC(COC(=O)C1=CC=C(C=C1)C)S(=O)CCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Bis(butylsulfinyl)propyl 4-methylbenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(allylthio)-7-benzyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5232341.png)
![1-[2-(4-methylphenoxy)ethyl]pyrrolidine oxalate](/img/structure/B5232344.png)

![N-(2-ethoxyphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B5232363.png)


![3-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5232395.png)

![N-(2-chlorophenyl)-2-[2-oxo-1-(2-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B5232410.png)
![1-[(5-isopropyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5232418.png)
![N-(2-furylmethyl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}acetamide](/img/structure/B5232431.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-indanecarboxamide](/img/structure/B5232441.png)

